molecular formula C14H19NO4 B5722180 ethyl {4-[2-(acetylamino)ethyl]phenoxy}acetate

ethyl {4-[2-(acetylamino)ethyl]phenoxy}acetate

Cat. No.: B5722180
M. Wt: 265.30 g/mol
InChI Key: PVSUBAHYRQJJGR-UHFFFAOYSA-N
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Description

Ethyl {4-[2-(acetylamino)ethyl]phenoxy}acetate is an organic compound that belongs to the class of phenoxyacetates. This compound is of interest due to its potential bioactivity and applications in various fields such as medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl {4-[2-(acetylamino)ethyl]phenoxy}acetate can be synthesized through a multi-step process. One common method involves the reaction of paracetamol with ethyl 2-bromo-2-methylpropionate. The reaction is typically carried out in the presence of a base such as potassium carbonate, and the product is purified through recrystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl {4-[2-(acetylamino)ethyl]phenoxy}acetate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the acetylamino group to an amino group.

    Substitution: Nucleophilic substitution reactions can replace the ethoxy group with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like sodium methoxide and potassium cyanide can be employed in substitution reactions.

Major Products Formed

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted phenoxyacetates.

Scientific Research Applications

Ethyl {4-[2-(acetylamino)ethyl]phenoxy}acetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl {4-[2-(acetylamino)ethyl]phenoxy}acetate involves its interaction with specific molecular targets. For instance, it may act as a ligand for nuclear receptors such as PPARα (Peroxisome Proliferator-Activated Receptor), which plays a role in lipid metabolism and inflammation . The compound’s effects are mediated through the modulation of these pathways.

Comparison with Similar Compounds

Similar Compounds

    Clofibrate: A lipid-lowering agent with a similar phenoxyacetate structure.

    Fenofibrate: Another fibrate derivative used to reduce cholesterol levels.

    Bezafibrate: A fibrate that also targets PPARα and is used to treat hyperlipidemia.

Uniqueness

Ethyl {4-[2-(acetylamino)ethyl]phenoxy}acetate is unique due to its specific acetylaminoethyl substitution, which may confer distinct bioactivity and pharmacological properties compared to other fibrates .

Properties

IUPAC Name

ethyl 2-[4-(2-acetamidoethyl)phenoxy]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO4/c1-3-18-14(17)10-19-13-6-4-12(5-7-13)8-9-15-11(2)16/h4-7H,3,8-10H2,1-2H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVSUBAHYRQJJGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)COC1=CC=C(C=C1)CCNC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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